5-amino-1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isocyanate with an appropriate amine to form a urea derivative. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are also used in organic synthesis and medicinal chemistry.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-AMINO-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H24N6O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-amino-1-[2-(4-ethoxyanilino)-2-oxoethyl]-N-(4-ethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-3-14-5-7-16(8-6-14)24-21(29)19-20(22)27(26-25-19)13-18(28)23-15-9-11-17(12-10-15)30-4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
UKDYJNBLPRKWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)OCC)N |
Origin of Product |
United States |
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